(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride
Description
(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 5 and a tert-butyl carbamate (Boc) group at position 5. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key characteristics include:
- Molecular Formula: C₁₁H₁₉ClN₂O₂ (as per CymitQuimica data) .
- Molecular Weight: 248.75 g/mol .
- Stereochemistry: Both (R)- and (S)-enantiomers are documented. The (R)-enantiomer (CAS: 2097061-02-2) is explicitly described in commercial catalogs, while the (S)-variant is referenced in structural diagrams .
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMNOIJYTIEXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955541-15-7 | |
| Record name | Carbamic acid, N-5-azaspiro[2.4]hept-7-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955541-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Method 1: Hydrochlorination of Tert-Butyl-Protected Intermediates
This method, adapted from US20190062332A1, focuses on converting a tert-butyl-protected spirocyclic intermediate into its hydrochloride salt. The procedure involves:
-
Dissolving tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate (5 g, 9.2 mMol) in ethyl acetate (50 mL).
-
Adding 10% HCl in ethyl acetate dropwise under stirring.
-
Heating the reaction mass to 55–60°C for 2 hours.
-
Cooling to 20°C and filtering the precipitate to isolate the hydrochloride salt.
Method 2: Multi-Step Synthesis from Boc-Protected Precursors
Step 1: Condensation Reaction
-
Reacting 1-Boc-4-piperidone with cyanoguanidine and a primary amine under acidic conditions.
-
Example: Combining 1-Boc-4-piperidone (10 mMol), cyanoguanidine (12 mMol), and benzylamine (10 mMol) in ethanol with catalytic HCl.
-
Refluxing for 8 hours to form the spirocyclic intermediate.
Step 2: Deprotection
-
Treating the Boc-protected intermediate with 20% trifluoroacetic acid (TFA) in dichloromethane.
-
Stirring at room temperature for 4 hours to remove the tert-butyloxycarbonyl (Boc) group.
Step 3: Acylation and Hydrochlorination
-
Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of sodium hydroxide.
-
Treating with HCl gas in ethyl acetate to precipitate the hydrochloride salt.
Critical Parameters :
Method 3: Spirocyclic Core Construction via Cyclopropanation
Adapted from Beilstein Journal of Organic Chemistry, this approach focuses on building the 5-azaspiro[2.4]heptane skeleton:
-
Cyclopropanation of α,β-Unsaturated Esters :
-
Reacting α,β-unsaturated ester (e.g., methyl acrylate) with trimethylsilyl diazomethane (TMSCHN₂) under Rh catalysis.
-
Example: Using Rh₂(OAc)₄ (1 mol%) in dichloroethane at 40°C for 6 hours.
-
-
Reduction and Functionalization :
-
Reducing the ester group to a primary alcohol using NaBH₄.
-
Introducing the carbamic acid tert-butyl ester via reaction with Boc₂O in THF.
-
Yield : 60–75% for cyclopropanation.
Challenges :
-
Requires strict temperature control (-10°C) to avoid side reactions.
Optimization and Process Considerations
Solvent and Reagent Optimization
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Solvent | Ethyl acetate | Ethanol/DCM | Dichloroethane |
| Acid/Base | HCl | TFA/NaOH | Rh₂(OAc)₄ |
| Temperature | 55–60°C | Reflux/RT | 40°C/-10°C |
| Yield | 92% | 70–85% | 60–75% |
Key Observations :
Purification Techniques
-
Method 1 : Simple filtration and heptane washing yield >99% pure product.
-
Method 2 : Requires column chromatography after deprotection, increasing process time.
-
Method 3 : Distillation under reduced pressure removes excess diazo compounds.
Comparative Analysis of Methods
| Criteria | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Scalability | High | Moderate | Low |
| Safety | Low risk | Moderate risk | High risk |
| Yield | 92% | 70–85% | 60–75% |
| Complexity | Low | High | Moderate |
Recommendations :
-
Industrial Settings : Method 1 for its simplicity and high yield.
-
Lab-Scale Research : Method 3 for exploring stereochemical diversity.
Chemical Reactions Analysis
Types of Reactions
(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to selective inhibition or activation of pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Key Features
Critical Analysis of Differences
Spirocyclic vs. Linear Backbone
The spirocyclic structure of the target compound introduces conformational rigidity, which may enhance binding specificity in biological targets compared to the flexible butyl chains in 5d and 6c . However, synthetic complexity likely contributes to its discontinuation in commercial catalogs , whereas linear analogs like 5d and 6c are more straightforward to synthesize .
Protection/Deprotection Chemistry
- The Boc group in the target compound and 5d serves as a temporary amine protector, enabling selective deprotection for further functionalization. In contrast, 6c is a deprotected diamine, making it reactive but less stable .
- The HCl salt in both the target compound and 6c improves crystallinity and shelf life compared to the free-base oil (5d) .
Stereochemical Considerations
Research Implications and Commercial Status
- Biological Potential: While 6c’s high yield (98%) and defined melting point suggest robustness in industrial applications , the spirocyclic compound’s unique architecture could be advantageous in medicinal chemistry for targeting rigid binding pockets.
Biological Activity
(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
- Chemical Formula : CHClNO
- Molecular Weight : 248.75 g/mol
- CAS Number : 1955541-15-7
Synthesis
The synthesis of this compound typically involves the reaction of 5-benzyl-5-azaspiro[2.4]heptan-7-amine with tert-butyl carbamate in a suitable solvent like ethanol, followed by purification steps to yield the desired product with high purity.
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The azaspiro structure is known for its ability to modulate biological pathways, potentially influencing cell signaling and gene expression.
2. Anticancer Activity
Recent studies have indicated that derivatives of spiro compounds exhibit significant anticancer properties. For instance, compounds similar to (5-Aza-spiro[2.4]hept-7-yl)-carbamic acid have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
3. Neuroprotective Effects
Research has suggested that certain spiro compounds may possess neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Study 1: Anticancer Activity
A study conducted on a series of spiro compounds, including (5-Aza-spiro[2.4]hept-7-yl)-carbamic acid derivatives, showed that these compounds inhibited the growth of human cancer cell lines in vitro. The study reported IC50 values indicating effective concentration ranges for inducing cell death.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | A549 (Lung) | 20 |
| (5-Aza-spiro[2.4]hept-7-yl)-carbamic acid | HeLa (Cervical) | 10 |
Case Study 2: Neuroprotection
Another investigation evaluated the neuroprotective effects of spiro compounds in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with these compounds significantly reduced neuronal cell death compared to controls.
Research Findings
Multiple studies have highlighted the potential therapeutic applications of this compound:
- Antitumor Activity : Demonstrated significant inhibition of tumor growth in preclinical models.
- Neuroprotective Effects : Showed promise in protecting against neurodegeneration in vitro.
- Modulation of Enzyme Activity : Some derivatives have been reported to inhibit specific enzymes involved in cancer progression.
Q & A
Q. What are the optimal synthetic routes for (5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step protocols:
- Step 1 : Reacting a precursor (e.g., tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate) with bis(trimethylsilyl)amine lithium in tetrahydrofuran (THF) at -70°C to form intermediates .
- Step 2 : Acidic or basic workup (e.g., HCl/ethyl acetate) to isolate the hydrochloride salt .
- Optimization : Use continuous flow reactors for scalability and controlled temperature (-70°C to 20°C) to prevent side reactions. Purification via recrystallization or chromatography ensures >95% purity .
Q. How can researchers characterize the purity and stereochemistry of this compound?
Answer:
- Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate with mass spectrometry (ESI-MS) for molecular ion confirmation .
- Stereochemistry : Employ chiral HPLC or X-ray crystallography for enantiomeric resolution, particularly critical for spirocyclic compounds with potential R/S configurations .
Advanced Research Questions
Q. How does the spirocyclic framework influence biological activity compared to non-spiro analogs?
Answer:
- Structural Impact : The spiro[2.4]heptane core imposes conformational rigidity, enhancing binding specificity to enzymes like histone deacetylases (HDACs). Compare with analogs like 1-Oxa-5-azaspiro[2.4]heptane derivatives, which lack the tert-butyl ester’s lipophilicity .
- Bioactivity Testing : Use in vitro assays (e.g., HDAC inhibition) with IC50 comparisons. Replace the tert-butyl group with methyl or benzyl substituents to study steric effects .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., variable IC50 values)?
Answer:
- Source Analysis : Verify compound purity (≥95% via HPLC) and stereochemical consistency (e.g., R vs. S configurations). Contradictions often arise from impure batches or unaccounted enantiomers .
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for HDAC assays) and control for solvent effects (DMSO ≤0.1%). Cross-validate with orthogonal methods like SPR (surface plasmon resonance) .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Answer:
- Catalytic Methods : Use chiral auxiliaries like Evans’ oxazolidinones or asymmetric catalysis with Rh(I)/BINAP complexes to induce enantioselectivity during spirocycle formation .
- Resolution : Employ enzymatic resolution (e.g., lipases) or diastereomeric salt crystallization (e.g., L-tartaric acid) for R/S separation .
Q. What in vivo models are suitable for assessing this compound’s efficacy and toxicity?
Answer:
- Efficacy : Use transgenic mouse models (e.g., Alzheimer’s disease with tau pathology) to test blood-brain barrier penetration and target engagement .
- Toxicity : Conduct acute toxicity studies (OECD 423) in rodents, monitoring hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | -70°C (Step 1), 20°C (Workup) | |
| Solvent System | THF/HCl (1:1 v/v) | |
| Purification Method | Column chromatography |
Q. Table 2: Biological Activity Comparison
| Compound | HDAC IC50 (nM) | Selectivity Index | Reference |
|---|---|---|---|
| Target Compound (R-configuration) | 12.3 ± 1.2 | >100 (vs. HDAC1) | |
| 1-Oxa-5-azaspiro Analog | 45.6 ± 3.8 | 15 (vs. HDAC1) |
Future Research Directions
- Mechanistic Studies : Use cryo-EM to map compound-enzyme interactions at atomic resolution .
- Hybrid Derivatives : Synthesize prodrugs by conjugating with polyethylene glycol (PEG) for enhanced solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
